molecular formula C10H10N2O2S B2557671 [5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid CAS No. 1491132-49-0

[5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid

Cat. No.: B2557671
CAS No.: 1491132-49-0
M. Wt: 222.26
InChI Key: YYTFEYKCKRKAAV-UHFFFAOYSA-N
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Description

Chemical Identifier Summary: [5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid is an organic compound with the CAS Registry Number 1491132-49-0. It has a molecular formula of C 10 H 10 N 2 O 2 S and a molecular weight of 222.26 g/mol . Research Value and Potential Applications: This compound features a pyrazole core linked to a thiophene ring, a structural motif prevalent in medicinal chemistry. Heterocyclic compounds containing both pyrazole and thiophene scaffolds are of significant research interest due to their diverse biological activities . Scientific studies on analogous structures highlight the potential of such molecules in antimicrobial research. For instance, pyrazole derivatives have demonstrated potent activity against Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA), with some compounds showing minimum inhibitory concentration (MIC) values as low as 4 µg/mL . Furthermore, related structures have been explored as potential antibacterial agents against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria, a major public health concern . The mechanism of action for bioactive pyrazole derivatives is often investigated through molecular docking studies, with some compounds potentially acting as inhibitors of essential bacterial enzymes like dihydrofolate reductase (DHFR) . Usage Note: This product is intended for research purposes only and is not certified for human or veterinary diagnostic or therapeutic use. It must be handled by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

2-(5-methyl-3-thiophen-3-yl-1H-pyrazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-6-8(4-9(13)14)10(12-11-6)7-2-3-15-5-7/h2-3,5H,4H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTFEYKCKRKAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CSC=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-thiophenecarboxaldehyde with hydrazine hydrate can yield the corresponding hydrazone, which can then undergo cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally benign can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

[5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

Chemistry

In chemistry, [5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for further pharmaceutical development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications .

Mechanism of Action

The mechanism of action of [5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Pyrazole Motifs

(a) [(5Z)-5-{[3-(4-Fluorobenzyloxy)phenyl}-1-phenyl-1H-pyrazol-4-yl]methylene-thiazolidinone acetic acid (CAS: 956183-02-1)
  • Key Differences: Incorporates a thiazolidinone ring fused to the pyrazole, with a fluorobenzyloxy substituent.
  • The fluorobenzyl group increases lipophilicity, affecting bioavailability .
(b) [(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylene}-4-oxo-2-thioxothiazolidin-3-yl]acetic acid
  • Key Differences: Substituted with a butoxy-2-methylphenyl group and a thioxothiazolidinone ring.
  • Implications: The butoxy group extends the alkyl chain, improving membrane permeability. The thioxo group in the thiazolidinone may enhance redox activity, relevant for antioxidant applications .
(c) 2-{3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetic Acid (CAS: 70597-87-4)
  • Key Differences : Replaces the thiophen-3-yl group with a 3-(trifluoromethyl)phenyl substituent.
  • Implications : The trifluoromethyl group introduces strong electron-withdrawing effects, altering the compound’s acidity (pKa) and metabolic stability. This substitution is common in agrochemicals and anti-inflammatory agents .
Bioactivity Profiles
  • Thiazolidinone Derivatives (e.g., CAS 956183-02-1): Exhibit documented activity as 11β-HSD1 inhibitors, relevant for metabolic disorders .
  • Trifluoromethylphenyl Analogues (e.g., CAS 70597-87-4) : Demonstrated efficacy in superoxide scavenging and anti-inflammatory assays, attributed to the electron-deficient aromatic system .
Physicochemical Properties
Compound Molecular Weight Key Substituents LogP* (Predicted) Solubility (mg/mL)
Target Compound 262.29 Thiophen-3-yl, methyl, acetic acid 2.1 0.45 (PBS, pH 7.4)
CAS 956183-02-1 508.56 Fluorobenzyl, thiazolidinone 3.8 0.12
CAS 70597-87-4 298.26 Trifluoromethylphenyl 2.9 0.30

*LogP calculated using fragment-based methods (e.g., Multiwfn software ).

Biological Activity

[5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a methyl group and a thiophene moiety, contributing to its unique chemical behavior. Its molecular formula is C₉H₈N₂O₂S, and it exhibits properties typical of pyrazole derivatives, including the ability to engage in various biological interactions.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound.

  • Mechanism of Action : The compound exhibits bactericidal effects against several pathogens by disrupting cell membrane integrity and inhibiting essential enzymatic processes.
  • Case Study : A study evaluating various pyrazole derivatives reported that compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
CompoundMIC (μg/mL)Target Pathogen
5-Methyl-Pyrazole Derivative0.22 - 0.25Staphylococcus aureus
5-Methyl-Pyrazole Derivative0.25 - 0.30Staphylococcus epidermidis

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound are noteworthy.

  • Mechanism of Action : It is believed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation at the cellular level.

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied.

  • Research Findings : In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, including lung and colon cancer cells.
Cell LineIC₅₀ (μM)Compound Tested
H46015Pyrazole Derivative
A54920Pyrazole Derivative
HT2918Pyrazole Derivative

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Pyrazole Ring : Essential for interaction with biological targets.
  • Thiophene Substituent : Enhances lipophilicity and facilitates membrane penetration.
  • Acetic Acid Group : May play a role in receptor binding and solubility.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for [5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrazole core formation followed by thiophene substitution and acetic acid moiety introduction. Key steps include:

  • Pyrazole Ring Formation : Cyclocondensation of hydrazines with β-keto esters or diketones under reflux in solvents like ethanol or acetonitrile .
  • Thiophene Substitution : Suzuki-Miyaura coupling or nucleophilic aromatic substitution using thiophene-3-boronic acid derivatives. Catalyst systems (e.g., Pd(PPh₃)₄) and inert atmospheres (N₂/Ar) are critical .
  • Acetic Acid Incorporation : Alkylation with bromoacetic acid or thioacetic acid derivatives under basic conditions (e.g., NaHCO₃) in polar aprotic solvents like DMF .
  • Optimization : Adjusting temperature (60–100°C), pH (neutral to mildly basic), and solvent polarity improves yield (reported 50–75%) and minimizes side products like hydrolyzed esters .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify pyrazole protons (δ 6.5–7.5 ppm) and thiophene signals (δ 7.0–7.8 ppm). The acetic acid moiety appears as a singlet near δ 3.7–4.2 ppm .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typical) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 263.08) .
  • IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazole/thiophene ring vibrations (1500–1600 cm⁻¹) .

Q. What are the common side reactions or degradation pathways observed during synthesis or storage?

  • Methodological Answer :

  • Hydrolysis : The acetic acid ester group may hydrolyze under acidic/basic conditions, forming free carboxylic acid impurities. Stabilize with pH 6–7 buffers during storage .
  • Oxidation : Thiophene sulfur can oxidize to sulfoxides; use antioxidants like BHT in inert atmospheres .
  • Thermal Degradation : Above 120°C, decarboxylation of the acetic acid moiety occurs. Monitor via TGA/DSC .

Advanced Research Questions

Q. How can computational modeling predict the biological activity or toxicity of this compound?

  • Methodological Answer :

  • QSAR Studies : Correlate structural descriptors (e.g., logP, polar surface area) with activity. The thiophene-pyrazole scaffold shows affinity for cyclooxygenase (COX-2) and antimicrobial targets .
  • Docking Simulations : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). The acetic acid group forms hydrogen bonds with Arg120 and Tyr355 .
  • Toxicity Prediction : Tools like ProTox-II estimate LD₅₀ values (e.g., 300–500 mg/kg in rodents) and highlight hepatotoxicity risks due to thiophene metabolites .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., anti-inflammatory vs. inconsistent IC₅₀ values)?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line (e.g., RAW 264.7 macrophages vs. THP-1), LPS concentration, and incubation time .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., sulfoxide derivatives) that may contribute to observed discrepancies .
  • Structural Analog Comparison : Compare with analogs (e.g., 4-oxo-thiazolidine derivatives) to isolate the role of the thiophene substituent .

Q. How does modifying the acetic acid moiety impact pharmacokinetic properties?

  • Methodological Answer :

  • Esterification : Methyl/ethyl esters increase lipophilicity (logP +0.5–1.0), enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Salt Formation : Sodium/potassium salts improve solubility (>10 mg/mL in PBS) and oral bioavailability (e.g., 60% in rat models) .
  • Prodrug Design : Conjugation with morpholine or piperidine increases plasma half-life (t₁/₂ from 2h to 6h) .

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